2-Amino-4-methoxy-4-methylpentanamide 2-Amino-4-methoxy-4-methylpentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20392519
InChI: InChI=1S/C7H16N2O2/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)
SMILES:
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol

2-Amino-4-methoxy-4-methylpentanamide

CAS No.:

Cat. No.: VC20392519

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methoxy-4-methylpentanamide -

Specification

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
IUPAC Name 2-amino-4-methoxy-4-methylpentanamide
Standard InChI InChI=1S/C7H16N2O2/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)
Standard InChI Key XRTDERXKMHYHOK-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC(C(=O)N)N)OC

Introduction

Chemical Structure and Physicochemical Properties

2-Amino-4-methoxy-4-methylpentanamide (C₇H₁₄N₂O₂) features a pentanamide backbone substituted with an amino group at position 2 and methoxy/methyl groups at position 4. The molecular weight is calculated as 158.20 g/mol, with a theoretical polar surface area of 89.8 Ų, suggesting moderate solubility in polar solvents . Key structural characteristics include:

  • Amino group (NH₂): Enhances hydrogen-bonding potential and interaction with biological targets.

  • Methoxy group (OCH₃): Contributes to lipophilicity and metabolic stability.

  • Methyl group (CH₃): Steric effects that may influence conformational flexibility.

While experimental data for this compound are sparse, analogs such as (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride (C₉H₂₁ClN₂O₂, MW 224.73) provide indirect insights. For example, the hydrochloride salt form of this analog exhibits enhanced aqueous solubility due to ionic character .

Synthetic Methodologies

Amide Coupling Strategies

The synthesis of 2-amino-4-methoxy-4-methylpentanamide likely follows established amide bond formation protocols. A representative approach involves:

  • Activation of the carboxylic acid: Use of coupling agents like HATU or EDCl with HOBt.

  • Reaction with a primary amine: Condensation under inert conditions (e.g., DCM or DMF) with a base such as triethylamine (TEA) .

  • Deprotection: If protected intermediates are used, final deprotection with acidic or basic conditions.

In a related study, (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids were synthesized via similar coupling reactions, achieving yields of 63–90% . Adapting these methods, the target compound could be prepared through the reaction of 4-methoxy-4-methylpentanoic acid with 1,2-diaminoethane, followed by purification via column chromatography.

Challenges in Synthesis

  • Steric hindrance: The 4-methyl and 4-methoxy groups may slow reaction kinetics during amide formation.

  • Racemization risk: If chiral centers are present, careful control of reaction conditions (e.g., low temperature) is essential .

Research Findings from Structural Analogs

CompoundActivityKey DataSource Citation
(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochlorideAAK1 inhibitionMW 224.73; improved solubility as HCl salt
DBMY-5 (benzofuran amide)AntibacterialMIC = 25 μg/mL (S. aureus)
Compound 46 (quinolinamine)AntimalarialIC₅₀ = 20 ng/mL (D6 strain)

Future Perspectives and Recommendations

  • Synthetic Optimization: Develop enantioselective routes to explore chirality-dependent bioactivity.

  • Target Identification: Screen against pain-related targets (AAK1, NMDA receptors) and antimicrobial assays.

  • ADMET Profiling: Assess metabolic stability, plasma protein binding, and toxicity in vitro.

While 2-amino-4-methoxy-4-methylpentanamide remains underexplored, its structural motifs align with bioactive scaffolds validated in diverse therapeutic areas. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its full potential.

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